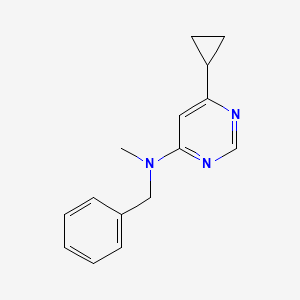

![molecular formula C15H19N3O2S B6445705 1-{3-[(5-methoxy-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one CAS No. 2549018-05-3](/img/structure/B6445705.png)

1-{3-[(5-methoxy-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-{3-[(5-methoxy-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one” is a complex organic molecule. It contains a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring . The benzothiazole moiety is known to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde . The ligands were then used for chelation with bivalent metal chlorides .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various analytical, physical, and spectroscopic methods such as FT-IR, UV Vis, 1H and 13C NMR, and MS . The theoretically optimized geometrical structures were examined using the M06/6-311G+(d,p) function of density function theory .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve the reaction of amines with aldehydes or ketones . In some cases, these reactions are catalyzed by iodine and proceed in solvents such as DMF or DMSO .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various analytical techniques . For instance, their bioactive nature was designated by global reactivity parameters containing a high hardness value of 1.34 eV and a lower softness value of 0.37 eV .Wissenschaftliche Forschungsanwendungen

1-{3-[(5-methoxy-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one has been studied for its potential applications in scientific research. It has been shown to have a potent antioxidant activity and has been used in the synthesis of novel compounds with potential anti-cancer properties. Additionally, it has been used in the synthesis of compounds with potential applications as anti-inflammatory agents, antifungal agents, and anti-bacterial agents. Furthermore, it has been used in the synthesis of compounds with potential applications as inhibitors of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been used in the synthesis of compounds with potential applications as inhibitors of the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and norepinephrine.

Wirkmechanismus

Target of Action

Similar compounds, such as aminothiazole-linked metal chelates, have been shown to exhibit antimicrobial and antioxidant activities

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the antimicrobial and antioxidant activities of similar compounds , it can be hypothesized that this compound may interact with microbial cells to inhibit their growth and neutralize free radicals to prevent oxidative damage

Biochemical Pathways

Given the potential antimicrobial and antioxidant activities of similar compounds , it’s possible that this compound may interfere with the biochemical pathways involved in microbial growth and oxidative stress

Result of Action

Based on the potential antimicrobial and antioxidant activities of similar compounds , it can be hypothesized that this compound may result in the inhibition of microbial growth and the neutralization of free radicals at the molecular and cellular levels.

Vorteile Und Einschränkungen Für Laborexperimente

1-{3-[(5-methoxy-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is therefore readily available for use in experiments. Additionally, it is a relatively stable compound which is not easily degraded by light or heat. Furthermore, it has a wide range of potential applications in scientific research and can be used to study a variety of biochemical and physiological processes.

However, there are also some limitations to its use in laboratory experiments. For example, the compound is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it can be toxic in high concentrations and should be handled with care. Finally, the exact mechanism of action of this compound is not yet fully understood, which can make it difficult to use in experiments.

Zukünftige Richtungen

1-{3-[(5-methoxy-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one has a wide range of potential applications in scientific research, and there are many future directions for its use. For example, it could be used to study the biochemical and physiological effects of various drugs and compounds. Additionally, it could be used to study the effects of oxidative stress on cells and tissues. Furthermore, it could be used to study the effects of various environmental factors on biochemical and physiological processes. Finally, it could be used to study the effects of various hormones and neurotransmitters on biochemical and physiological processes.

Synthesemethoden

The synthesis of 1-{3-[(5-methoxy-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one can be achieved via a three-step reaction. The first step involves the reaction of 5-methoxy-1,3-benzothiazol-2-yl-propyl-pyrrolidin-2-one with anhydrous hydrogen chloride in the presence of anhydrous hydrochloric acid. This reaction produces the corresponding acid chloride which is then reacted with 1-aminopropane to form the desired product. The final step involves the reaction of the this compound with a base to deprotonate the amine group and form the desired compound.

Eigenschaften

IUPAC Name |

1-[3-[(5-methoxy-1,3-benzothiazol-2-yl)amino]propyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-20-11-5-6-13-12(10-11)17-15(21-13)16-7-3-9-18-8-2-4-14(18)19/h5-6,10H,2-4,7-9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBCHSOBQVPDKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)NCCCN3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(morpholin-4-yl)-2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445623.png)

![N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide](/img/structure/B6445629.png)

![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B6445647.png)

![3-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B6445650.png)

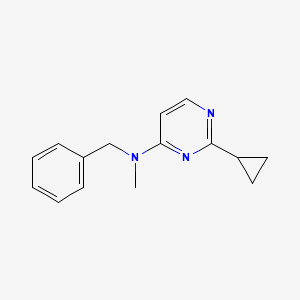

![2-[4-(2-phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6445651.png)

![4-{6-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445657.png)

![4-{2-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445673.png)

![4-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6445685.png)

![N,N-dimethyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6445710.png)

![2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445711.png)

![2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole](/img/structure/B6445718.png)

![6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B6445732.png)